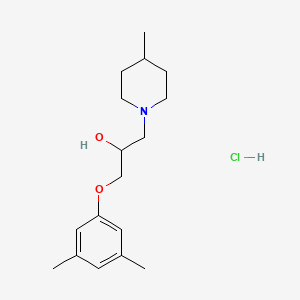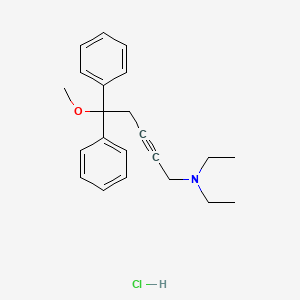
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research. DMPP is a selective α7 nicotinic acetylcholine receptor agonist, which means it binds to and activates the α7 nicotinic receptors in the brain. This receptor is involved in a variety of physiological processes, including cognitive function, learning, and memory.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride involves its binding to the α7 nicotinic receptors in the brain. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as acetylcholine and glutamate. These neurotransmitters are involved in a variety of physiological processes, including cognitive function, learning, and memory.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and glutamate in the brain, which are involved in cognitive function and memory. 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It is a highly selective α7 nicotinic receptor agonist, which means it can be used to study the specific effects of this receptor in the brain. 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to the use of 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments. One limitation is that it can be difficult to administer 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride to animals, as it is not very soluble in water. Additionally, 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can have off-target effects on other nicotinic receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. One potential direction is to investigate the potential therapeutic applications of 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in the treatment of cognitive impairment and Alzheimer's disease. Another direction is to investigate the effects of 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride on other physiological processes, such as inflammation and oxidative stress.
Conclusion:
In conclusion, 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research. It is a selective α7 nicotinic receptor agonist, which means it binds to and activates the α7 nicotinic receptors in the brain. 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has potential therapeutic applications in the treatment of cognitive impairment and Alzheimer's disease, and has been investigated for its effects on other physiological processes as well. Further research is needed to fully understand the potential applications of 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in scientific research.
Synthesis Methods
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can be synthesized using various methods, including the reaction of 3,5-dimethylphenol with 4-methylpiperidine, followed by the addition of isopropyl bromide and hydrochloric acid. Another method involves the reaction of 3,5-dimethylphenol with 4-methylpiperidine, followed by the addition of isopropenyl acetate and hydrochloric acid.
Scientific Research Applications
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive impairment and Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has also been investigated for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
properties
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-4-6-18(7-5-13)11-16(19)12-20-17-9-14(2)8-15(3)10-17;/h8-10,13,16,19H,4-7,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNBBMEBVFMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC(=CC(=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)

![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)


![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)